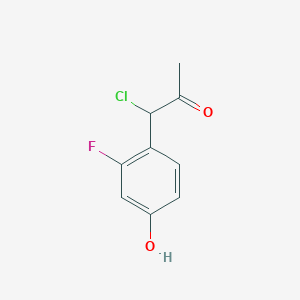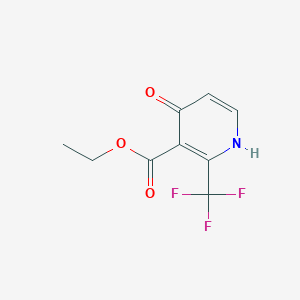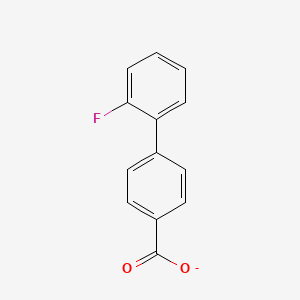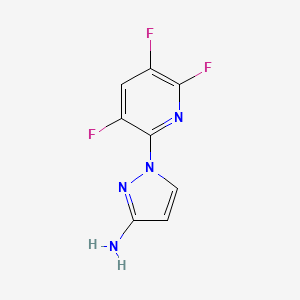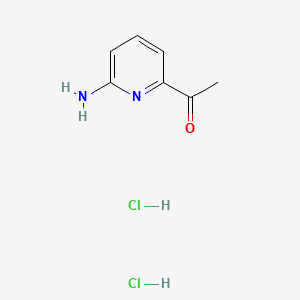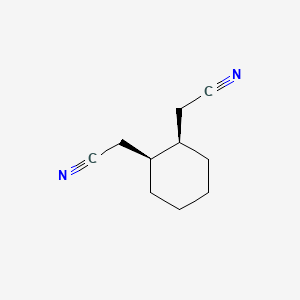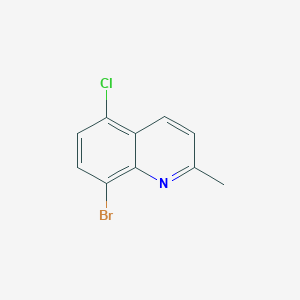
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO and a molecular weight of 312.51 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated ketone. It is used primarily in research settings due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ketone group can be oxidized to a carboxylic acid or reduced to an alcohol under specific conditions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study the effects of halogenated ketones on biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can undergo nucleophilic attack, leading to the formation of new chemical bonds and subsequent biological effects. Detailed studies on its mechanism of action are limited, but its unique structure suggests potential interactions with multiple biological targets .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
- 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-3-iodophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-6-iodophenyl)propan-2-one
These compounds share similar structures but differ in the position of the halogen atoms on the phenyl ring. The unique arrangement of chlorine, fluorine, and iodine in this compound contributes to its distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C9H7ClFIO |
|---|---|
Molekulargewicht |
312.50 g/mol |
IUPAC-Name |
1-chloro-1-(2-fluoro-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-4-6(12)2-3-8(7)11/h2-4,9H,1H3 |
InChI-Schlüssel |
NNDZUBGRLGYCCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


